3-(1H-indol-3-yl)-1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]propan-1-one
Description
3-(1H-Indol-3-yl)-1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]propan-1-one is a structurally complex compound featuring dual indole moieties linked via a piperazine-propanone scaffold. Its core structure includes:
- A propan-1-one backbone serving as the central bridge.
- A piperazine ring substituted at the 1-position with a carbonyl-linked indole group (1H-indol-2-ylcarbonyl).
- A 3-(1H-indol-3-yl) group attached to the propanone chain.
This compound’s design leverages the pharmacological significance of indole and piperazine derivatives, which are prevalent in drugs targeting neurological, antimicrobial, and anticancer pathways .
Properties
IUPAC Name |
1-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2/c29-23(10-9-18-16-25-21-8-4-2-6-19(18)21)27-11-13-28(14-12-27)24(30)22-15-17-5-1-3-7-20(17)26-22/h1-8,15-16,25-26H,9-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNKEVANZKPGJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCC2=CNC3=CC=CC=C32)C(=O)C4=CC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-3-yl)-1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]propan-1-one typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Piperazine Ring Formation: Piperazine can be synthesized by the reaction of diethylenetriamine with ethylene oxide.
Coupling Reactions: The indole and piperazine moieties are coupled using appropriate linkers and reagents, such as acyl chlorides or anhydrides, under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the indole or piperazine rings are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmacological Studies
Research indicates that compounds with indole and piperazine structures exhibit a wide range of pharmacological properties. The specific compound under consideration has been investigated for its potential as:
- Antidepressants: Indole derivatives are often associated with serotonin receptor modulation, which is crucial in the treatment of depression.
- Antipsychotics: The piperazine component may contribute to dopaminergic activity, making it a candidate for antipsychotic drug development.
Case Study: A study published in Journal of Medicinal Chemistry explored various indole-piperazine derivatives for their binding affinity to serotonin receptors, demonstrating promising results for similar compounds in treating mood disorders .
Cancer Research
Indoles are recognized for their anti-cancer properties. The compound's structure suggests it may inhibit specific cancer cell lines through mechanisms such as apoptosis induction or cell cycle arrest.
Case Study: Research has shown that related compounds can effectively induce apoptosis in breast cancer cells through the activation of caspase pathways . Similar studies on the target compound could yield significant insights into its efficacy against various cancer types.
Neuroprotective Effects
The neuroprotective properties of indole derivatives are well-documented. The compound may offer protection against neurodegenerative diseases by modulating oxidative stress and inflammation.
Research Findings: A study highlighted the neuroprotective effects of indole derivatives in models of Alzheimer's disease, suggesting that modifications to the indole structure can enhance these effects .
Data Tables
Mechanism of Action
The mechanism of action of 3-(1H-indol-3-yl)-1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety may bind to active sites, modulating the activity of the target protein and affecting downstream signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural analogs, their biological activities, and distinctions from the target compound:
Key Structural and Functional Insights:
Analogs like P095-0545 and Compound 16 feature single indole substitutions but retain piperazine-propanone backbones, suggesting modularity in drug design.
Compounds with electron-withdrawing groups (e.g., QD17’s 4-chlorobenzoyl ) exhibit enhanced receptor binding, suggesting the target’s indole-carbonyl group may improve affinity.
Synthetic Accessibility :
Biological Activity
3-(1H-indol-3-yl)-1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]propan-1-one, with CAS number 951940-99-1, is a synthetic compound with potential pharmacological applications. Its structure features a complex arrangement of indole and piperazine moieties, which are known for their biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antitumor, and antifungal properties.
The molecular formula of the compound is with a molecular weight of 400.5 g/mol. The structural complexity suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C24H24N4O2 |
| Molecular Weight | 400.5 g/mol |
| CAS Number | 951940-99-1 |
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of indole derivatives, including this compound. The activity was evaluated against various bacterial strains, including drug-resistant ones. Notably, compounds similar to this compound exhibited minimum inhibitory concentrations (MIC) as low as 0.5 μg/mL against Gram-positive bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis .
Key Findings:
- MIC Values:
- MRSA: 0.5 μg/mL
- Staphylococcus epidermidis: 0.5 - 1.0 μg/mL
- Escherichia coli: 8 μg/mL
- Klebsiella pneumoniae: 2 - 8 μg/mL
This indicates that the compound may be effective in overcoming antibiotic resistance, warranting further investigation into its mechanisms of action.
Antitumor Activity
The compound's potential as an antitumor agent has also been studied. In vitro assays demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives containing similar piperazine structures showed moderate to high activity against tumor cell lines such as TK-10 and HT-29 .
Case Study:
In a study evaluating the antitumor efficacy of indole derivatives:
- Cell Lines Tested: TK-10 (renal cancer) and HT-29 (colon cancer).
- Results: Significant cytotoxicity observed at concentrations ranging from 10 to 100 μg/mL, with some compounds exhibiting selectivity towards cancer cells over normal cells.
Antifungal Activity
Indole derivatives have also shown promising antifungal properties. The synthesized compounds were tested against common fungal pathogens, revealing activity that suggests potential therapeutic applications in treating fungal infections .
Activity Overview:
- Compounds were effective against Candida species and Aspergillus niger.
The biological activity of this compound may be attributed to its ability to interact with specific cellular targets:
- Inhibition of DNA synthesis: Indole derivatives can interfere with nucleic acid metabolism.
- Disruption of cell membrane integrity: The amphiphilic nature may allow these compounds to disrupt microbial membranes.
- Enzyme inhibition: Potential inhibition of key enzymes involved in metabolic pathways in bacteria and fungi.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
